molecular formula C6H5ClN4 B3020372 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1189852-04-7

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine

Cat. No. B3020372
CAS RN: 1189852-04-7
M. Wt: 168.58
InChI Key: RQDAMMMLPCIRCS-UHFFFAOYSA-N
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Description

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is an organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine, has been reported in several studies . The synthesis typically involves a one-step method, which has been found to tolerate various substituents .


Molecular Structure Analysis

The molecular formula of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is C6H5ClN4 . It has a molecular weight of 168.58400 . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

7-Chloropyrazolo[1,5-a]pyrimidines have been investigated as strategic compounds for optical applications. Their simpler and greener synthetic methodology, compared to other fluorophores, makes them attractive. Researchers have explored their tunable photophysical properties, which are essential for designing fluorescent probes and imaging agents .

Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold serves as a privileged structure for developing kinase inhibitors. These inhibitors target diverse kinases with good selectivity profiles. By modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, researchers can fine-tune their activity against specific kinases .

Anticancer Agents

Studies have explored the potential of 7-chloropyrazolo[1,5-a]pyrimidines as anticancer agents. Their structural features allow for interactions with key cellular components, making them promising candidates for inhibiting cancer cell growth .

Anti-inflammatory Compounds

The chloropyrazolo[1,5-a]pyrimidine moiety may exhibit anti-inflammatory properties. Researchers have investigated its effects on inflammatory pathways, aiming to develop novel therapeutics for inflammatory diseases .

Antiviral Activity

Given the importance of antiviral agents, scientists have explored the antiviral potential of this compound. Its unique structure could interfere with viral replication processes, making it an interesting avenue for further investigation .

Materials Science and Organic Electronics

Organic semiconductors play a crucial role in materials science and organic electronics. The pyrazolo[1,5-a]pyrimidine framework has been studied for its electronic properties, including charge transport and photovoltaic applications. Researchers aim to incorporate these compounds into devices like organic field-effect transistors and solar cells .

Safety and Hazards

The safety data sheet for this chemical indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

Pyrazolo[1,5-a]pyrimidines, including 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine, have been identified as strategic compounds for optical applications . Their simpler and greener synthetic methodology and tunable photophysical properties make them promising for future research and development .

properties

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-3-5(8)10-6-1-2-9-11(4)6/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDAMMMLPCIRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine

Synthesis routes and methods

Procedure details

A solution of 5-aminopyrazolo[1,5-a]pyrimidin-7(4H)-one (Z-2) (1.5 g, 10 mmol) in phosphoryl chloride (45 mL) is stirred at reflux overnight. The reaction mixture is allowed to cool to RT and concentrated in vacuo. The residue is then dissolved in ice-water (25 mL) and the resulting mixture is neutralized with aqueous NaOH solution (20%) to adjust the pH to 9-10. The mixture is extracted with ethyl acetate (3×50 mL) after which the combined organic layers are washed with brine (500 mL), dried over anhydrous Na2SO4 and filtered. The filtrate is concentrated in vacuo to afford the crude product which is slurried in a mixture of DCM/MTBE (3 mL/15 mL). The resulting solid is then collected by filtration to afford 7-chloropyrazolo[1,5-a]pyrimidin-5-amine (Z-3).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
DCM MTBE
Quantity
3 mL
Type
solvent
Reaction Step Two

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